molecular formula C19H20N4O2 B2662477 (E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea CAS No. 899972-92-0

(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea

Cat. No.: B2662477
CAS No.: 899972-92-0
M. Wt: 336.395
InChI Key: QPOITXACHHFGDU-OQKWZONESA-N
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Description

(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, an isobutyl group, and a phenylurea moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea typically involves the condensation of 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one with phenylisocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylurea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.

    Phenylurea Derivatives: Compounds with a phenylurea moiety.

Uniqueness

(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is unique due to the combination of its quinazolinone core, isobutyl group, and phenylurea moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other quinazolinone or phenylurea derivatives.

Properties

CAS No.

899972-92-0

Molecular Formula

C19H20N4O2

Molecular Weight

336.395

IUPAC Name

1-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]-3-phenylurea

InChI

InChI=1S/C19H20N4O2/c1-13(2)12-23-17(15-10-6-7-11-16(15)21-19(23)25)22-18(24)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H2,20,22,24)

InChI Key

QPOITXACHHFGDU-OQKWZONESA-N

SMILES

CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3

solubility

not available

Origin of Product

United States

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